

"Bis(4-methoxycarbonylphenyl) Terephthalate chemical structure and properties"

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Compound of Interest

Compound Name: *Bis(4-methoxycarbonylphenyl)
Terephthalate*

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An In-depth Technical Guide to Bis(4-methoxycarbonylphenyl) Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxycarbonylphenyl) terephthalate is a chemical compound primarily utilized as a monomer in the synthesis of high-performance polyesters.[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed, representative synthesis protocol. The information is intended for researchers and professionals in materials science and polymer chemistry.

Chemical Structure and Properties

Bis(4-methoxycarbonylphenyl) terephthalate is a symmetrical aromatic ester. The molecule consists of a central terephthalate core to which two 4-methoxycarbonylphenyl groups are attached via ester linkages.

Chemical Structure:

Table 1: Chemical and Physical Properties of **Bis(4-methoxycarbonylphenyl) Terephthalate**

Property	Value	Source
Molecular Formula	C ₂₄ H ₁₈ O ₈	[2][3]
Molecular Weight	434.40 g/mol	[2]
CAS Number	99328-23-1	[2][4]
IUPAC Name	bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate	[4]
Appearance	White solid	[2]
Melting Point	Not available	[2]
Solubility	Data not readily available. Expected to be soluble in chlorinated and polar aprotic solvents.	
Purity	≥97% (HPLC)	[2]

Spectroscopic Data (Predicted)

Note: Experimental spectra for **Bis(4-methoxycarbonylphenyl) Terephthalate** are not readily available. The following are predicted values based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
^1H NMR	- Aromatic protons on the central terephthalate ring: ~ 8.3 ppm (singlet). - Aromatic protons on the outer phenyl rings: two doublets in the range of 7.3-8.2 ppm. - Methyl protons of the methoxycarbonyl groups: ~ 3.9 ppm (singlet).
^{13}C NMR	- Carbonyl carbons of the terephthalate ester: ~ 164 ppm. - Carbonyl carbons of the methoxycarbonyl groups: ~ 166 ppm. - Aromatic carbons: in the range of 122-155 ppm. - Methyl carbons of the methoxycarbonyl groups: ~ 52 ppm.
FTIR (cm^{-1})	- C=O stretching (ester): ~ 1720 - 1740 cm^{-1} . - C-O stretching (ester): ~ 1250 - 1280 cm^{-1} . - Aromatic C=C stretching: ~ 1500 - 1600 cm^{-1} . - C-H stretching (aromatic): ~ 3000 - 3100 cm^{-1} . - C-H stretching (methyl): ~ 2950 cm^{-1} .
Mass Spec. (m/z)	- Molecular Ion $[\text{M}]^+$: ~ 434.10 . - Key fragments may include ions corresponding to the loss of methoxy groups ($-\text{OCH}_3$), methoxycarbonyl groups ($-\text{COOCH}_3$), and cleavage of the ester linkages.

Experimental Protocols

The following is a representative protocol for the synthesis of **Bis(4-methoxycarbonylphenyl) Terephthalate**, adapted from the synthesis of structurally similar compounds.[\[5\]](#)

3.1. Synthesis of **Bis(4-methoxycarbonylphenyl) Terephthalate**

Materials:

- Terephthaloyl chloride
- Methyl 4-hydroxybenzoate

- Triethylamine (solvent and base)
- Dichloromethane (for extraction)
- Ethyl acetate (for extraction)
- Anhydrous calcium chloride (drying agent)
- Silica gel (for column chromatography)

Procedure:

- To a solution of methyl 4-hydroxybenzoate (2.3 mmol) in triethylamine (8 ml), add terephthaloyl chloride (1 mmol).
- Stir the reaction mixture at 333 K under a nitrogen atmosphere for 8 hours.
- After the reaction is complete, quench the mixture with water.
- Extract the product with a mixture of dichloromethane and ethyl acetate.
- Dry the combined organic layers over anhydrous calcium chloride.
- Remove the solvent by rotary evaporation to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate).
- Evaporate the solvent from the collected fractions to yield the purified product.

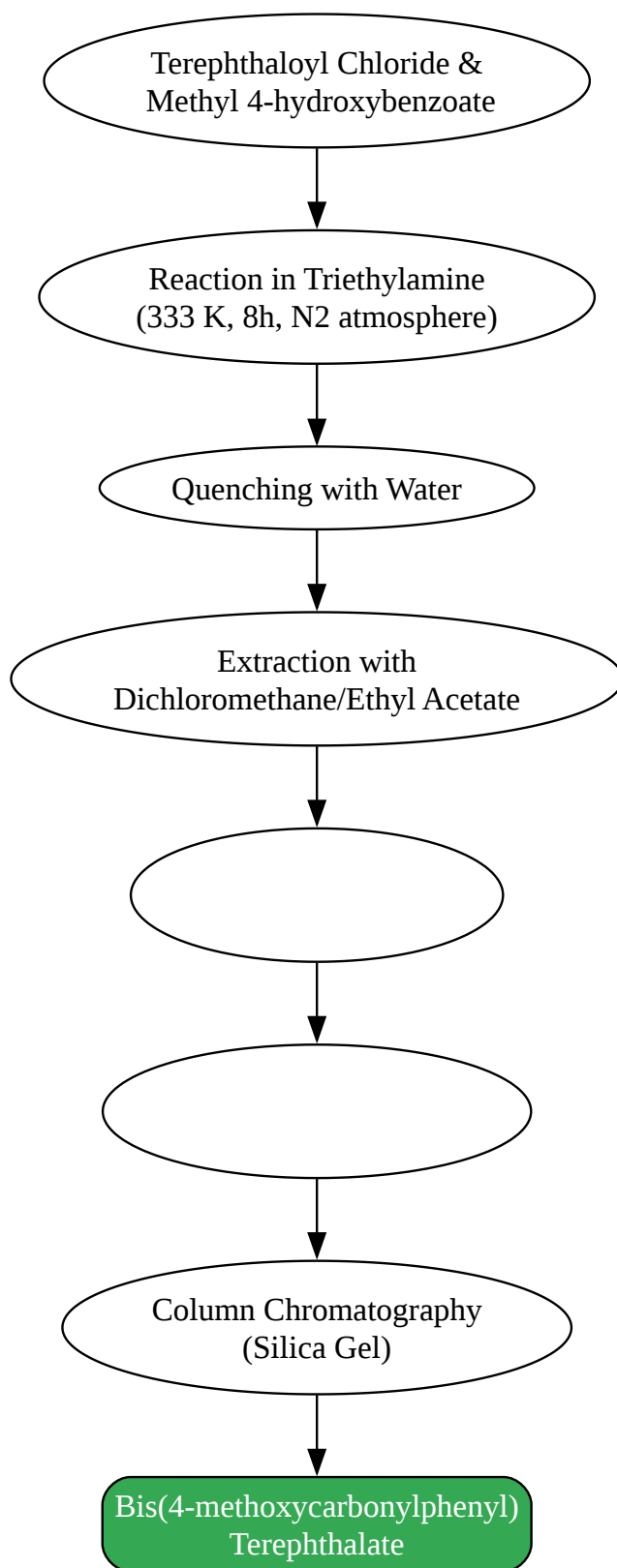
3.2. Characterization

The synthesized product can be characterized using the following standard analytical techniques:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- FTIR Spectroscopy: To identify the functional groups present.

- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[\[2\]](#)

Logical Relationships and Workflows



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